2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide
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Overview
Description
2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with benzyl, cyano, and trifluoromethyl groups, as well as a sulfanyl group linked to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of Substituents: The benzyl, cyano, and trifluoromethyl groups are introduced through specific substitution reactions.
Formation of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction, where a suitable thiol reagent reacts with the pyridine derivative.
Acetamide Formation: The final step involves the reaction of the intermediate compound with diethylamine to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as solvent-free reactions and the use of efficient catalysts are often employed.
Chemical Reactions Analysis
Types of Reactions
2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The benzyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups can enhance its binding affinity to these targets, while the sulfanyl group may participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-isopropylacetamide
- 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-cyclopropylacetamide
Uniqueness
Compared to similar compounds, 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the diethylacetamide moiety, in particular, may influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
2-[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3OS/c1-3-26(4-2)18(27)13-28-19-16(12-24)17(20(21,22)23)11-15(25-19)10-14-8-6-5-7-9-14/h5-9,11H,3-4,10,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRJFAIRHDCDET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=CC(=C1C#N)C(F)(F)F)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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